Home > Products > Screening Compounds P59300 > Sarafloxacin-d8 (hydrochloride)
Sarafloxacin-d8 (hydrochloride) - 2733145-07-6

Sarafloxacin-d8 (hydrochloride)

Catalog Number: EVT-10954910
CAS Number: 2733145-07-6
Molecular Formula: C20H18ClF2N3O3
Molecular Weight: 429.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sarafloxacin-d8 (hydrochloride) is a deuterated derivative of sarafloxacin hydrochloride, classified as a fluoroquinolone antibiotic. This compound is primarily utilized as an analytical standard in various scientific studies due to its unique isotopic labeling, which enhances its detection and quantification in mass spectrometry and other analytical techniques. The deuterium atoms replace hydrogen atoms in the molecular structure, providing a distinct mass difference from the non-deuterated form, making it particularly useful for tracing and quantifying the parent compound and its metabolites in biological systems .

Synthesis Analysis

The synthesis of sarafloxacin-d8 (hydrochloride) involves several key steps:

  1. Condensation Reaction: The process begins with the condensation of 2,4-dichloro-5-fluorobenzoyl chloride with ethyl 3-aminocrotonate, which serves as the primary building block for the compound.
  2. Cyclization: The resulting intermediate undergoes cyclization facilitated by a base, typically sodium hydride, leading to the formation of a quinolone structure.
  3. Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

These methods are scalable for industrial production, ensuring stringent quality control to maintain purity and consistency in the final product .

Molecular Structure Analysis

Sarafloxacin-d8 (hydrochloride) has the following molecular formula:

C20H10D8ClF2N3O3C_{20}H_{10}D_{8}ClF_{2}N_{3}O_{3}

The molecular weight is approximately 429.87 g/mol. The structure includes a fluoroquinolone backbone characterized by a bicyclic system containing nitrogen atoms, which is essential for its antibacterial activity. The presence of deuterium isotopes contributes to its unique properties in analytical applications .

Chemical Reactions Analysis

Sarafloxacin-d8 (hydrochloride) can participate in various chemical reactions:

  • Oxidation: This compound can be oxidized to form different quinolone derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, typically using sodium borohydride as a reducing agent.
  • Substitution: Halogen atoms within the structure can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are crucial for modifying the compound for further research and development applications .

Mechanism of Action

The mechanism of action of sarafloxacin-d8 (hydrochloride) is primarily through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are vital for DNA replication and transcription in bacteria. By binding to these targets, sarafloxacin-d8 prevents the supercoiling necessary for DNA replication, leading to bacterial cell death. This mechanism is consistent with other fluoroquinolone antibiotics, highlighting its potential use in studying bacterial resistance mechanisms .

Physical and Chemical Properties Analysis

Sarafloxacin-d8 (hydrochloride) exhibits several notable physical and chemical properties:

These properties make it suitable for various applications in scientific research, particularly in pharmacokinetic studies .

Applications

Sarafloxacin-d8 (hydrochloride) has diverse applications across multiple scientific fields:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry for quantifying sarafloxacin and its metabolites.
  • Microbiology: Employed in research investigating bacterial resistance mechanisms against fluoroquinolone antibiotics.
  • Pharmacology: Utilized in pharmacokinetic studies to analyze absorption, distribution, metabolism, and excretion profiles of sarafloxacin.
  • Veterinary Medicine: Applied in the development and quality control processes of veterinary pharmaceuticals.

The versatility of sarafloxacin-d8 (hydrochloride) underscores its significance as a research tool across various domains .

Deuterated Quinolone Antibiotics as Mechanistic Probes in Pharmaceutical Research

Isotopic Labeling Strategies for Enhanced Pharmacokinetic Tracking

Sarafloxacin-d8 hydrochloride represents a strategically deuterated analogue of the fluoroquinolone antibiotic sarafloxacin, where eight hydrogen atoms are replaced with deuterium (²H) atoms. This modification creates a chemically identical compound with distinct mass spectrometry signatures, enabling precise quantification during absorption, distribution, metabolism, and excretion (ADME) studies. The deuterium atoms serve as non-radioactive tracers, allowing researchers to distinguish the drug molecule from endogenous compounds and metabolites within complex biological matrices without altering its inherent biological activity [2] [6]. This mass differentiation is fundamental for liquid chromatography-mass spectrometry (LC-MS) analyses, where the 8 Da mass shift facilitates unambiguous tracking of the parent drug and its metabolic derivatives [10].

The primary application of isotopic labeling in compounds like sarafloxacin-d8 hydrochloride lies in metabolic pathway elucidation. By administering the deuterated compound in vivo or using it in in vitro systems such as hepatocyte or microsomal incubations, researchers can identify and quantify metabolites formed through phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic pathways. The distinct isotopic signature allows for the differentiation between drug-related material and biological background, enabling the construction of a comprehensive metabolic map. This is critical for identifying potential reactive metabolites or understanding interspecies differences in metabolism that could impact drug safety and efficacy profiles [6] [10]. Sarafloxacin-d8 hydrochloride exemplifies the principle of using stable isotopes to create internal standards essential for accurate metabolite quantification, overcoming analytical challenges like ion suppression in mass spectrometry [10].

Table 1: Properties of Sarafloxacin-d8 Hydrochloride Enabling Pharmacokinetic Studies

PropertyDescriptionAnalytical Utility
Molecular FormulaC₂₀H₁₀D₈ClF₂N₃O₃Unique mass for LC-MS/MS detection
Molecular Weight429.87 g/mol8 Da shift from non-deuterated sarafloxacin
Isotopic PurityHigh (typically >98%)Minimizes interference from non-deuterated species in trace analysis
Chemical IdentityIdentical to non-deuterated sarafloxacinMaintains biological activity for relevant ADME data

Beyond basic metabolite identification, deuterium labeling facilitates advanced ADME applications. These include determining absolute bioavailability by simultaneous intravenous administration of the non-labeled drug and oral administration of the deuterated analogue (or vice versa), thereby eliminating inter-subject variability. Furthermore, deuterated tracers enable studies on drug-drug interactions by allowing co-administration with interacting drugs and subsequent precise pharmacokinetic monitoring. Sarafloxacin-d8 hydrochloride, with its deuterium atoms incorporated into metabolically stable positions where possible, minimizes the risk of isotopic exchange with the medium, ensuring the integrity of the tracer throughout the study duration [6] [10].

Deuterium Kinetic Isotope Effects on Antimicrobial Efficacy

The incorporation of deuterium into pharmaceutical agents like sarafloxacin-d8 hydrochloride introduces the potential for deuterium kinetic isotope effects (DKIEs). These effects arise because the carbon-deuterium (C-²H) bond is stronger and has a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Consequently, any chemical reaction step where cleavage of a C-H bond is rate-limiting may proceed slower if that specific hydrogen is replaced by deuterium. In the context of antimicrobial agents, DKIEs primarily manifest in metabolic stability, potentially altering the drug's pharmacokinetic profile and consequently, its efficacy [4].

For sarafloxacin-d8 hydrochloride, the impact of deuterium substitution hinges critically on the positional specificity of the labeling. Deuterium atoms incorporated into positions not involved in metabolism (e.g., aromatic positions or aliphatic positions distant from metabolic soft spots) are unlikely to induce significant DKIEs. However, if deuterium replaces hydrogen at a site known to undergo cytochrome P450-mediated oxidation or other enzymatic transformations involving C-H bond cleavage in the parent sarafloxacin, a DKIE could slow that metabolic pathway. This deceleration can lead to a prolonged systemic exposure (increased half-life, t₁/₂), a higher maximum concentration (Cₘₐₓ), and an increased area under the curve (AUC) compared to the non-deuterated drug [4] [6]. Enhanced exposure can theoretically translate to improved bacterial suppression, particularly against pathogens where the extended time above the MIC (Minimum Inhibitory Concentration) is a key determinant of efficacy [3].

Research on deuterated quinolones suggests that the primary mechanism of action – inhibition of bacterial DNA gyrase and topoisomerase IV – is unlikely to be directly affected by deuterium substitution, as these interactions do not typically involve rate-limiting C-H bond cleavages at the binding site. Therefore, the intrinsic antibacterial potency against target enzymes (measured by IC₅₀) generally remains comparable between the deuterated and non-deuterated forms. Any significant changes in observed MIC values in susceptibility testing are thus more likely attributable to altered pharmacokinetics (e.g., better sustained concentrations) rather than a fundamental change in target inhibition strength [3] [9]. Studies on other deuterated antibiotics have demonstrated that the magnitude of observed DKIEs in vivo can be substantial, potentially reducing metabolic clearance by factors of 2 to 5 for drugs where metabolism is heavily dependent on a single deuterium-sensitive pathway [4].

Table 2: Potential Impact of Deuterium Kinetic Isotope Effects on Sarafloxacin-d8 Hydrochloride

ProcessPotential DKIE InfluenceOutcome on Antimicrobial Efficacy
Hepatic Metabolism (Oxidation)↓ Metabolic Rate (if deuterium at oxidation site)↑ Systemic Exposure (AUC, t₁/₂), Prolonged Time > MIC
Plasma/Esterase Hydrolysis↓ Hydrolysis Rate (if deuterium near scissile bond)↑ Plasma Stability, ↑ Bioavailability
Bacterial Target Binding (Gyrase/ParC)Negligible (Binding not C-H cleavage rate-limited)Unchanged Intrinsic Potency (IC₅₀)
Membrane PermeationNegligibleUnchanged Cellular Uptake Rate
Efflux Pump RecognitionUnlikelyMinimal Expected Change in Accumulation

It is crucial to recognize that DKIEs are highly position-dependent. The molecular architecture of sarafloxacin-d8 hydrochloride, specifically the location of the eight deuterium atoms within its structure, dictates whether any pharmacologically relevant isotope effects will occur. Deuterium atoms incorporated into the piperazine ring or other metabolically vulnerable regions hold the greatest potential for modulating pharmacokinetics and thereby influencing efficacy outcomes in models of infection [2] [6].

Position-Specific Deuterium Incorporation in Quinolone Molecular Architecture

The core structure of fluoroquinolone antibiotics, including sarafloxacin, provides specific sites amenable to deuterium incorporation. Understanding the quinolone pharmacophore is essential to appreciate the significance of deuterium placement in sarafloxacin-d8 hydrochloride. The essential features include the bicyclic nitrogen-containing core (typically 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid for second-generation quinolones like sarafloxacin), a piperazinyl ring at the C-7 position, and often a halogen (fluorine in sarafloxacin) at the C-8 position [3] [9].

In sarafloxacin-d8 hydrochloride, the eight deuterium atoms are specifically incorporated into the piperazinyl moiety. The structure (O=C(C₁=CN(C₂=CC=C(F)C=C₂)C₃=C(C=C(F)C(N₄C(²H)₂C(²H)₂NC(²H)₂C₄(²H)₂)=C₃)C₁=O)O.Cl) clearly shows the deuteration occurs on the piperazine ring attached to the C-7 position of the quinolone core. This ring is designated as fully deuterated at its carbon atoms, meaning all eight hydrogen atoms originally bonded to the four carbon atoms of the piperazine are replaced by deuterium [2] [8]. This specific location is strategically significant for several reasons:

  • Metabolic Vulnerability: The piperazine ring is a known metabolic soft spot in many fluoroquinolones. It frequently undergoes oxidative transformations (e.g., N-dealkylation, hydroxylation) catalyzed by hepatic cytochrome P450 enzymes. Deuterium substitution at the carbon atoms adjacent to the nitrogen atoms (alpha positions) can potentially impart metabolic shielding through a DKIE if oxidation at these positions is a significant clearance pathway for sarafloxacin [4] [6].
  • Minimal Impact on Target Binding: The primary interactions of fluoroquinolones with their targets, DNA gyrase and topoisomerase IV, involve key regions like the keto-acid group at C-3/C-4, the C-6 fluorine, and the C-7 basic group (which can interact via hydrogen bonding or electrostatic forces). While the C-7 substituent influences bacterial permeation and overall potency spectrum, deuteration of the methylene groups within the piperazine ring is unlikely to significantly alter the electronic properties or steric bulk critical for binding to the enzyme-DNA complex. Thus, the intrinsic antibacterial activity is preserved [3] [9].
  • Synthetic Accessibility: Incorporating deuterium into saturated aliphatic rings like piperazine is often synthetically more straightforward than achieving specific deuteration on the aromatic quinolone core. Using commercially available or readily synthesized deuterated piperazine precursors allows for efficient late-stage introduction of the deuterated moiety during the synthesis of sarafloxacin-d8 hydrochloride [6] [10]. This approach aligns with the principle of incorporating isotopes as late as possible in synthesis to minimize costs and complexity.

The position-specific deuteration in sarafloxacin-d8 hydrochloride exemplifies how isotopic labeling serves dual purposes: acting as a non-perturbing tracer for mass spectrometric detection in ADME studies and potentially functioning as a molecular tool to probe and modulate metabolic stability through kinetic isotope effects, contingent on the metabolic pathways active in vivo. This precise engineering highlights the sophistication achievable in modern pharmaceutical research using isotopic labeling techniques [4] [6] [10].

Properties

CAS Number

2733145-07-6

Product Name

Sarafloxacin-d8 (hydrochloride)

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C20H18ClF2N3O3

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H/i5D2,6D2,7D2,8D2;

InChI Key

KNWODGJQLCISLC-CADLHFACSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F)([2H])[2H])[2H].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.